molecular formula C11H10Cl2O B1315501 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride CAS No. 89421-95-4

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride

Cat. No.: B1315501
CAS No.: 89421-95-4
M. Wt: 229.1 g/mol
InChI Key: DZXGBZNKQQMGSE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is a synthetic organic compound with the molecular formula C11H10Cl2O. It is a derivative of cyclobutanecarbonyl chloride, where a 4-chlorophenyl group is attached to the cyclobutane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amide, while reduction with LiAlH4 produces an alcohol .

Scientific Research Applications

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarbonyl chloride: The parent compound without the 4-chlorophenyl group.

    Cyclopropanecarbonyl chloride: A similar compound with a cyclopropane ring instead of a cyclobutane ring.

    Cyclohexanecarbonyl chloride: A similar compound with a cyclohexane ring.

Uniqueness

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXGBZNKQQMGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517663
Record name 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89421-95-4
Record name 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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